![molecular formula C24H25N5O2 B2494839 2-(1-(3,4-二甲基苯基)-4-甲基-7-氧代-1H-吡唑并[3,4-d]嘧啶-6(7H)-基)-N-苯乙基乙酰胺 CAS No. 941884-90-8](/img/structure/B2494839.png)

2-(1-(3,4-二甲基苯基)-4-甲基-7-氧代-1H-吡唑并[3,4-d]嘧啶-6(7H)-基)-N-苯乙基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to the title compound often involves multi-step reactions, starting from simple precursors to obtain more complex heterocyclic compounds. Abdelrazek et al. (2014) described a method for synthesizing new pyrazole, pyrimidine, and pyridazine derivatives from 3-oxo-3,N-diphenylpropionamide, which can serve as a basis for synthesizing the title compound through modifications of the synthetic route to incorporate the specific substitutions required for its structure (Abdelrazek et al., 2014).

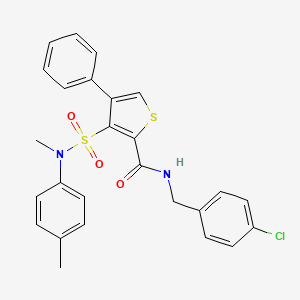

Molecular Structure Analysis

The analysis of the molecular structure of heterocyclic compounds like the title compound often involves spectroscopic methods. Naveen et al. (2021) conducted a comprehensive study involving spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis to characterize a novel pyrazole derivative, which can be analogous to the characterization methods suitable for our compound of interest (Naveen et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of the title compound can be inferred from studies on similar heterocyclic compounds. Modi et al. (2016) investigated the methylene-bridged dimerization of imidazo[1,2-a]pyridines, which provides insights into the types of chemical reactions that similar compounds can undergo, indicating potential reactivity patterns for our compound (Modi et al., 2016).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystallinity can be crucial for understanding the application potential of the title compound. The synthesis and characterization of pyrazole derivatives by Naveen et al. (2021) included an analysis of physical properties that can serve as a reference for similar analyses on the title compound (Naveen et al., 2021).

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and potential applications, can be extrapolated from studies on similar compounds. For example, the work by Kaswan et al. (2016) on the methylenation of imidazo[1,2-a]pyridines using dimethylacetamide as a methylene source provides insights into the chemical behavior and potential synthetic applications of similar heterocyclic compounds (Kaswan et al., 2016).

科学研究应用

合成和生物活性

- 合成途径和生物活性:已开发了新的高效合成途径,用于吡唑并[3,4-d]吡啶嗪衍生物,包括类似于指定化合物的结构。这些化合物已显示出对革兰氏阳性和革兰氏阴性细菌的显著抑制效果(Zaki, Sayed, & Elroby, 2016)。

- 抗微生物和抗癌特性:具有吡唑并[3,4-d]吡啶嗪结构的新型吡唑衍生物已显示出高抗微生物和抗癌活性,与参考药物相比表现出色(Hafez, El-Gazzar, & Al-Hussain, 2016)。

在材料科学中的应用

- 纺织工业中的分散染料:吡唑并[3,4-d]吡啶嗪衍生物已被用作涤纶织物上的分散染料,显示出从橙黄色到橙红色的一系列色调。它们的光谱特性和牢固性已经评估,表明在纺织工业中具有潜在应用(Deeb, El-Hossami, & Abdelgawad, 2014)。

作用机制

Target of Action

The primary target of this compound is the Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .

Mode of Action

The compound acts as a RIPK1 inhibitor . It binds to RIPK1 with high affinity, inhibiting its kinase activity . This prevents the activation of the necroptosis signaling pathway, thereby inhibiting cell death .

Biochemical Pathways

The compound affects the necroptosis signaling pathway . By inhibiting RIPK1, it prevents the activation of downstream proteins in the pathway, such as RIPK3 and MLKL . This results in the inhibition of necroptosis, a form of programmed cell death .

Pharmacokinetics

The compound has acceptable pharmacokinetic characteristics. In liver microsomal assay studies, the clearance rate and half-life of the compound were found to be 18.40 mL/min/g and 75.33 minutes, respectively . The compound also displayed an oral bioavailability of 59.55% , indicating a good absorption and distribution profile.

Result of Action

The compound efficiently blocks TNFα-induced necroptosis in both human and murine cells . It also inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ . In TNFα-induced systemic inflammatory response syndrome, pretreatment with the compound could effectively protect mice from loss of body temperature and death .

属性

IUPAC Name |

2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2/c1-16-9-10-20(13-17(16)2)29-23-21(14-26-29)18(3)27-28(24(23)31)15-22(30)25-12-11-19-7-5-4-6-8-19/h4-10,13-14H,11-12,15H2,1-3H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFUNKGPSOFXLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCCC4=CC=CC=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2494761.png)

![2-(2-fluorobenzyl)-4-(3-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2494762.png)

![3-Methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![4-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2494772.png)

![8-(sec-butyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2494774.png)

![(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]propanoic acid](/img/structure/B2494775.png)

![4-methyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2494778.png)

![1-((2-chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2494779.png)